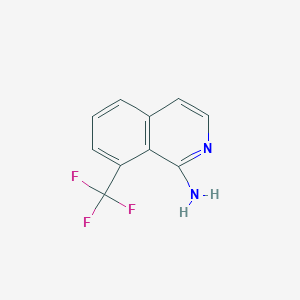

8-(Trifluoromethyl)isoquinolin-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Trifluoromethyl)isoquinolin-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isoquinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Bischler–Napieralski reaction, which involves the cyclization of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction, which utilizes N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Trifluoromethyl)isoquinolin-1-amine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoquinolinones, while reduction reactions may produce tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

8-(Trifluoromethyl)isoquinolin-1-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate cellular signaling pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-(Trifluoromethyl)isoquinolin-1-amine include other fluorinated isoquinolines, such as:

- 6-Fluorinated isoquinoline

- 4-(Trifluoromethyl)isoquinoline

Uniqueness

What sets this compound apart from these similar compounds is its specific trifluoromethyl group position on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications .

Biologische Aktivität

8-(Trifluoromethyl)isoquinolin-1-amine, also known as DIPPA hydrochloride, has garnered attention in recent years due to its unique biological properties and potential therapeutic applications. This compound primarily functions as a selective antagonist of the κ-opioid receptor, which is implicated in various physiological processes, including pain modulation, mood regulation, and stress responses.

Target Receptor : The primary target of this compound is the κ-opioid receptor (KOR). This receptor is part of the opioid receptor family, which also includes μ-opioid and δ-opioid receptors.

Mode of Action : As a selective antagonist, this compound binds to the KOR and prevents its activation by endogenous or exogenous agonists. This blockade can lead to significant changes in cellular signaling pathways associated with pain perception and emotional responses.

Biochemical Pathways : The interaction with KOR influences various biochemical pathways. For instance, studies indicate that DIPPA hydrochloride can alter gene expression and cell signaling related to opioid pathways, potentially affecting behaviors such as feeding and anxiety.

In Vivo Studies

Research involving animal models has demonstrated that this compound can significantly affect feeding behavior. In Wistar Kyoto rats, administration of this compound decreased the latency to feed, suggesting an anxiolytic effect.

Dosage Effects

The effects of this compound vary with dosage. Higher doses have been associated with increased immobility in specific rat strains compared to control groups, indicating a potential impact on mood and activity levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known κ-opioid receptor antagonists:

| Compound Name | Type | Unique Properties |

|---|---|---|

| Nor-Binaltorphimine | Selective KOR antagonist | Reversible binding |

| JDTic | Potent KOR antagonist | High selectivity but different structure |

| GNTI | Selective KOR antagonist | Used in research on mood disorders |

| DIPPA Hydrochloride | Irreversible KOR antagonist | Long-lasting effects due to irreversible binding |

DIPPA hydrochloride stands out due to its irreversible binding to the KOR, which may provide prolonged therapeutic effects compared to reversible antagonists. This property makes it particularly valuable for research into chronic conditions where sustained receptor inhibition is beneficial.

Case Studies and Research Findings

Recent studies have explored the cytotoxicity of related compounds, specifically derivatives of 2-(trifluoromethyl)quinolin-4-amine. These derivatives have shown promising anti-proliferative activities against various cancer cell lines (e.g., PC3, K562, HeLa), with some compounds exhibiting IC50 values lower than traditional chemotherapeutics like combretastatin A-4. For example:

- Compound 5e demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.01 µM , indicating its potential as a microtubule-targeted agent .

Future Directions

The ongoing exploration of this compound's biological activity suggests several promising avenues for future research:

- Anxiety and Depression : Further studies could elucidate its potential role in treating anxiety and depressive disorders through its action on the KOR.

- Cancer Therapy : Investigating its efficacy as a microtubule inhibitor could open new pathways for cancer treatment.

- Metabolic Disorders : Given its influence on feeding behavior, this compound may also be explored for applications in obesity and metabolic syndrome.

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)isoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-15-9(14)8(6)7/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEUCZCQZYUARF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.